3-Oxo Rosuvastatin
Description
Propriétés
Numéro CAS |
1346747-49-6 |
|---|---|
Formule moléculaire |
C₂₂H₂₆FN₃O₆S |
Poids moléculaire |
479.52 |
Synonymes |
-7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-5-hydroxy-3-oxo-6-heptenoic Acid; 5-Hydroxy-3-keto Rosuvastatin |
Origine du produit |
United States |
Synthetic Pathways and Chemical Transformations of 3 Oxo Rosuvastatin
De Novo Chemical Synthesis Methodologies for 3-Oxo Rosuvastatin (B1679574)
The de novo synthesis of 3-Oxo Rosuvastatin has been approached through various multistep routes, primarily adapting established methodologies for the synthesis of Rosuvastatin and its analogues. These methods focus on constructing the molecule from precursor fragments and often involve key oxidation steps to introduce the ketone functionality at the C3 position of the heptenoic acid side chain.
A notable synthetic route for this compound involves a multi-step sequence starting from key precursors of the Rosuvastatin molecule. One documented method begins with the Wittig reaction, a cornerstone in the synthesis of many statins, to form the characteristic heptenoate side chain. google.com
This pathway can be summarized as follows:
Wittig Reaction: The synthesis initiates with the reaction of 4-(4-fluorophenyl)-5-triphenyl phosphine bromine-6-isopropyl-2-[(N-methyl-N-methanesulfonamido)]-pyrimidine with (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate. This step constructs the protected side chain attached to the pyrimidine core. google.com
Acidification and Deprotection: The product from the Wittig reaction undergoes acidification to remove the acetonide protecting group from the diol. google.com
Oxidation: The crucial step to introduce the ketone functionality is the selective oxidation of the hydroxyl group at the C5 position (corresponding to the C3 position of the final heptenoic acid chain) to a ketone. A common oxidizing agent used for this transformation is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). magtechjournal.com
Hydrolysis: The ester group is then hydrolyzed, typically under alkaline conditions, to yield the carboxylic acid. google.com
Salt Formation: Finally, the carboxylic acid is converted to a salt, such as the calcium or sodium salt, for stability and ease of handling. google.com
A study on the synthesis of Rosuvastatin-related substances for quality control purposes specifically outlines the synthesis of what they term "impurity 3," which is this compound. In this process, a precursor compound, referred to as '1c', which is the deprotected diol ester, is oxidized using DDQ to yield the target 3-oxo compound. magtechjournal.com
Table 1: Key Reaction Steps in a Synthetic Pathway to this compound
| Step | Reaction Type | Key Reagents and Conditions | Precursor | Product |
| 1 | Wittig Reaction | 4-(4-fluorophenyl)-5-triphenyl phosphine bromine-6-isopropyl-2-[(N-methyl-N-methanesulfonamido)]-pyrimidine, (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate, base | Pyrimidine phosphonium salt and side-chain aldehyde | Protected Rosuvastatin analogue |
| 2 | Deprotection | Acid (e.g., HCl) | Acetonide-protected diol | Diol intermediate |
| 3 | Oxidation | DDQ | Diol intermediate | This compound ester |
| 4 | Hydrolysis | Base (e.g., NaOH) | This compound ester | This compound |
| 5 | Salt Formation | Calcium or Sodium salt source | This compound | This compound salt |
The stereochemistry of the heptenoic acid side chain is a critical aspect of the biological activity of statins. In the synthesis of this compound, the stereocenter at the C5 position of the side chain is of primary importance. The synthetic routes typically employ chiral precursors to establish the desired stereochemistry early in the synthesis.
For instance, the starting material for the side chain, (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate, already contains the necessary chirality that will translate to the (5S)-hydroxyl group in the Rosuvastatin synthesis. When this hydroxyl group is oxidized to a ketone in the synthesis of this compound, the stereocenter at this position is eliminated. However, the stereocenter at the C3 position of the heptenoic acid chain (corresponding to the C5 position of the final molecule) is retained. The stereochemistry of this remaining chiral center is crucial for the identity of the molecule as a specific diastereomer.
The primary application of synthetically prepared this compound is as a reference standard for the quality control of Rosuvastatin drug products. Regulatory agencies require that impurities in pharmaceuticals be identified, quantified, and controlled. The availability of pure this compound allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this impurity in bulk Rosuvastatin and its formulations.
The synthesis of this compound for this purpose requires high purity. The synthetic methods described, followed by appropriate purification techniques like chromatography, are employed to produce a well-characterized reference material. The structural confirmation of the synthesized this compound is typically achieved using techniques such as ¹H-NMR and mass spectrometry. magtechjournal.com
Targeted Chemical Modifications and Derivatization Strategies for this compound
Beyond its de novo synthesis, targeted chemical modifications of this compound and its precursors are important for various research applications, including metabolic studies and the development of analytical reagents.
A common strategy for isotopic labeling involves introducing deuterium or carbon-13 into one of the synthetic precursors. For example, a deuterated version of the pyrimidine core or the side-chain fragment could be synthesized and then carried through the synthetic sequence to this compound. These labeled analogues are invaluable as internal standards in mass spectrometry-based quantitative assays for pharmacokinetic and metabolic studies of Rosuvastatin, allowing for the accurate measurement of the formation and elimination of the 3-Oxo metabolite.
The formation of this compound is intrinsically linked to the chemistry of Rosuvastatin and its synthetic intermediates. The most direct precursor to this compound is Rosuvastatin itself, via in vivo or in vitro oxidation. In a synthetic context, the immediate precursor is typically a protected form of the Rosuvastatin side chain where the C5 hydroxyl group is available for oxidation.
The key precursors in the de novo synthesis of this compound are:
The Pyrimidine Core: 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonamido)-5-pyrimidinecarbaldehyde or a corresponding phosphonium salt.
The Chiral Side Chain: A C6 or C7 fragment with the appropriate stereochemistry and functional groups, such as (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate.
Table 2: Key Precursors in the Synthesis of this compound
| Precursor | Structure | Role in Synthesis |
| 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonamido)-5-pyrimidinecarbaldehyde | Pyrimidine aldehyde | Provides the heterocyclic core of the molecule. |
| (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-tert-butyl acetate | Chiral side-chain aldehyde | Introduces the stereochemically defined side chain. |
| 4-(4-fluorophenyl)-5-triphenyl phosphine bromine-6-isopropyl-2-[(N-methyl-N-methanesulfonamido)]-pyrimidine | Pyrimidine phosphonium salt | Wittig reagent for coupling with the side-chain aldehyde. |
Exploration of Potential Biocatalytic Synthesis Routes for this compound
The core of biocatalytic strategies for synthesizing this compound revolves around the selective oxidation of the secondary hydroxyl group on the heptanoic acid side chain of a suitable Rosuvastatin precursor. This transformation requires a high degree of specificity to avoid unwanted side reactions on the molecule's other functional groups.
Enzymatic Oxidation using Alcohol Dehydrogenases (ADHs):
A primary avenue of investigation involves the use of alcohol dehydrogenases (ADHs). These enzymes are known to catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing a cofactor such as nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺). The theoretical biocatalytic conversion would involve the oxidation of the 3-hydroxyl group of a protected Rosuvastatin diol intermediate to the corresponding ketone, yielding this compound.
The feasibility of such a reaction is supported by patent literature describing the use of ADHs for the enzymatic oxidation of lactols to lactones, a key step in the synthesis of other statin intermediates. This demonstrates the capability of ADHs to perform oxidative transformations on structurally similar molecules. The selection of an appropriate ADH with high substrate specificity and stereoselectivity for the Rosuvastatin precursor is a critical area of ongoing research.
Ketoreductase-Mediated Oxidation:
While typically employed for the reduction of ketones, ketoreductases (KREDs) can, under certain conditions, catalyze the reverse reaction of alcohol oxidation. The equilibrium of this reaction can be shifted towards the ketone product by employing an excess of a sacrificial co-substrate or by removing the reduced cofactor. The extensive libraries of commercially available KREDs, developed for the synthesis of the chiral diol of Rosuvastatin, provide a rich source of potential catalysts for this oxidative step.
Whole-Cell Biotransformation:
The use of whole microbial cells, such as bacteria and fungi, presents a cost-effective alternative to purified enzymes. These microorganisms can be engineered to express specific oxidoreductases, providing a self-contained catalytic system with inherent cofactor regeneration. Screening of diverse microbial strains for their ability to transform a Rosuvastatin diol precursor into this compound is a key strategy in this approach. This method avoids the need for costly enzyme purification and cofactor addition, making it an attractive option for industrial-scale production.
Research Findings and Potential Enzymes:
While specific data on the direct biocatalytic synthesis of this compound is limited in publicly available literature, research on analogous transformations in statin synthesis provides valuable insights. For instance, studies on the chemoenzymatic synthesis of δ-keto β-hydroxy esters, which are also statin intermediates, have successfully employed selective enzymatic reductions to create the desired stereochemistry. This highlights the fine-tuned control that biocatalysts can exert.
The following table summarizes potential enzyme classes and their hypothetical application in the synthesis of this compound, based on established biocatalytic principles for statin intermediates.
| Enzyme Class | Specific Role in this compound Synthesis | Potential Substrate | Expected Product |
| Alcohol Dehydrogenase (ADH) | Selective oxidation of the 3-hydroxyl group | Protected Rosuvastatin diol intermediate | Protected this compound intermediate |
| Ketoreductase (KRED) | Reversible oxidation of the 3-hydroxyl group | Protected Rosuvastatin diol intermediate | Protected this compound intermediate |
| Cytochrome P450 Monooxygenase | Regioselective hydroxylation followed by oxidation | Rosuvastatin precursor | This compound intermediate |
| Whole-cell systems (e.g., E. coli, S. cerevisiae) | Expression of specific ADHs or KREDs for biotransformation | Protected Rosuvastatin diol intermediate | Protected this compound intermediate |
The successful implementation of a biocatalytic route for this compound production will depend on further research to identify and optimize suitable enzymes or microbial systems. Key challenges include achieving high conversion rates, ensuring excellent stereoselectivity, and developing robust and scalable processes. However, the potential benefits of a greener and more efficient synthesis make this a compelling area of investigation for the pharmaceutical industry.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Oxo Rosuvastatin
Chromatographic Separation Techniques
Chromatography is a cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For 3-Oxo Rosuvastatin (B1679574), various chromatographic techniques have been developed and optimized to ensure its effective separation from the active pharmaceutical ingredient (API) and other related substances.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 3-Oxo Rosuvastatin
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the routine analysis of pharmaceutical products. The development of a robust HPLC method for this compound involves a systematic optimization of chromatographic parameters to achieve adequate separation and sensitivity.
Method Development: A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of Rosuvastatin and its impurities, including this compound, employs a C18 column. The mobile phase composition is a critical parameter, often consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate buffer) and an organic modifier (commonly acetonitrile (B52724) or methanol). The pH of the aqueous phase is adjusted to control the ionization state of the analytes and improve peak shape and resolution. Gradient elution is frequently employed to ensure the timely elution of all components with good peak symmetry.
Validation: Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical procedure. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Table 1: Example of HPLC Method Parameters for the Analysis of Rosuvastatin and its Impurities
| Parameter | Condition |
|---|---|
| Column | Symmetry C18 (4.6 mm ID × 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 4.0) in a ratio of 65:35 (v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 216 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Research Findings: Studies have demonstrated the successful development and validation of RP-HPLC methods capable of separating this compound from Rosuvastatin and other process-related impurities. ijrrr.com The linearity of these methods is typically established over a concentration range relevant for impurity testing, with correlation coefficients (r²) consistently exceeding 0.999. ijrrr.com Accuracy is confirmed through recovery studies, with results generally falling within the acceptable range of 98-102%. Precision is demonstrated by low relative standard deviation (%RSD) values for repeated measurements.
Ultra-Performance Liquid Chromatography (UPLC) Applications for this compound Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC.
UPLC Methodologies: UPLC methods for this compound analysis also predominantly use reversed-phase columns, such as the Acquity UPLC BEH C18. nih.gov The use of smaller particles allows for higher flow rates and shorter column lengths without compromising separation efficiency. Gradient elution with mobile phases containing organic solvents like methanol (B129727) or acetonitrile and an acidic modifier like trifluoroacetic acid is common. nih.gov
Table 2: Illustrative UPLC Method Parameters for Rosuvastatin and its Degradation Products
| Parameter | Condition |
|---|---|
| Column | Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 7 µL |
| Column Temperature | 40°C |
| Run Time | 10.0 min |
This table is a composite representation of typical UPLC conditions and may not reflect a single specific study.
Research Findings: UPLC methods have been successfully developed and validated for the simultaneous determination of Rosuvastatin and its degradation products, including the compound referred to as "RSV oxo" (this compound). semanticscholar.orgresearchgate.net These methods demonstrate excellent linearity, accuracy, and precision for the quantification of these impurities at very low levels. The limit of detection for impurities like "RSV oxo" can be as low as the nanogram per milliliter range, highlighting the high sensitivity of UPLC. semanticscholar.org The enhanced resolution of UPLC is particularly advantageous for separating structurally similar impurities.
Enantiomeric Separation of Chiral Forms of this compound
The chemical structure of this compound, specifically the presence of a chiral center at the C5 position of the heptenoic acid chain, indicates the potential for the existence of enantiomers. While Rosuvastatin itself is a specific diastereomer, its degradation or synthesis byproducts may exist in different stereoisomeric forms.
Applicability of Chiral Chromatography: Chiral chromatography is the primary technique for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds in the pharmaceutical industry. nih.gov
While specific studies focusing exclusively on the enantiomeric separation of this compound are not widely reported, the methodologies developed for the chiral separation of Rosuvastatin's enantiomer provide a strong foundation. nih.gov These methods often employ normal-phase chromatography with mobile phases consisting of alkanes (like n-hexane) and an alcohol modifier (such as 2-propanol), along with an acidic additive.
Table 3: Representative Chiral HPLC Conditions for Rosuvastatin Enantiomer Separation (Applicable for this compound Method Development)
| Parameter | Condition |
|---|---|
| Column | Chiralpak IB (Immobilized cellulose-based CSP) (250 mm x 4.6 mm, 5.0 µm) |
| Mobile Phase | n-hexane:dichloromethane:2-propanol:trifluoroacetic acid (82:10:8:0.2 v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 243 nm |
This table illustrates a method for a related compound and serves as a starting point for the development of a method for this compound.
Thin-Layer Chromatography (TLC) in this compound Profiling
Thin-Layer Chromatography (TLC) is a valuable tool for the qualitative and semi-quantitative analysis of pharmaceutical compounds and their impurities. It is often used as a rapid and cost-effective screening method.
TLC Methodologies: For the profiling of this compound, TLC methods are typically developed as part of stability-indicating assays for Rosuvastatin. These methods involve spotting the sample onto a TLC plate pre-coated with a stationary phase, such as silica gel 60 F254. The plate is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is crucial for achieving separation of the impurities from the main compound. After development, the separated spots are visualized under UV light.
Research Findings: Studies on the forced degradation of Rosuvastatin have utilized TLC to monitor the formation of various degradation products. While specific identification of this compound on the TLC plate may require further spectroscopic analysis, the technique is effective in providing a profile of the impurities. The retention factor (Rf) values of the separated spots can be used for preliminary identification.
Spectroscopic and Spectrometric Characterization of this compound
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of pharmaceutical impurities.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitative Analysis of this compound
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the identification and quantification of compounds at trace levels. Tandem Mass Spectrometry (MS/MS) provides further structural information through the fragmentation of selected ions.
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the accurate mass of this compound, allowing for the determination of its elemental composition. The molecular weight of this compound is 479.52 g/mol . simsonpharma.com In MS/MS experiments, the protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable insights into the molecule's structure. The fragmentation is expected to be similar to that of Rosuvastatin, with characteristic losses corresponding to parts of the heptenoic acid side chain and the pyrimidine core.
Quantitative Analysis: LC-MS/MS is a highly sensitive and selective method for the quantification of this compound. The technique operates in selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated molecule of this compound) is selected and a specific product ion is monitored. This provides a high degree of specificity and allows for accurate quantification even in complex matrices.
Table 4: Expected Mass Spectrometric Transitions for this compound
| Compound | Precursor Ion (m/z) | Potential Product Ions (m/z) |
|---|---|---|
| This compound | 480.1 [M+H]⁺ (for the free acid) | Fragment ions resulting from the loss of water, parts of the side chain, and cleavage of the pyrimidine ring. |
The exact product ions would need to be determined experimentally.
Research Findings: LC-MS/MS methods have been extensively developed and validated for the quantification of Rosuvastatin in various biological matrices. thermofisher.comscielo.br These methods demonstrate the high sensitivity and specificity of the technique. While specific fragmentation data for this compound is not as widely published, the principles and instrumental setups from Rosuvastatin analysis are directly applicable. Studies on Rosuvastatin degradation have used LC-MS to identify various degradation products, and similar approaches can be used for the definitive identification and characterization of this compound. africaresearchconnects.comnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of this compound with high accuracy. This technique provides a precise mass measurement of the molecule, allowing for the confident determination of its chemical formula. The molecular formula for this compound is C22H27FN3O6S simsonpharma.com.
In positive ion mode electrospray ionization (ESI+), the compound is expected to be detected as the protonated molecule, [M+H]+. The high-resolution capabilities of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can distinguish the exact mass of the analyte from other molecules with the same nominal mass.
Table 1: Theoretical Mass of this compound
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M+H]+ | C22H28FN3O6S+ | 482.1761 |
This table presents the calculated theoretical exact masses for the protonated and sodiated adducts of this compound. These values serve as the reference for HRMS analysis.
Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathway of this compound, providing valuable information for structural confirmation. By selecting the precursor ion (e.g., m/z 482.1761) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.
The fragmentation of this compound is anticipated to share similarities with the parent drug, Rosuvastatin, particularly concerning the pyrimidine core. The fragmentation of Rosuvastatin typically involves losses of water (H2O) from the dihydroxy heptenoic acid side chain and cleavage of the side chain itself nih.gov.
For this compound, the presence of a ketone at the C-3 position and a hydroxyl group at the C-5 position influences the fragmentation pattern. Key expected fragmentations include:
Loss of water (-18 Da): Dehydration involving the C-5 hydroxyl group.
Cleavage of the side chain: Fissures at various points along the heptenoic acid chain are expected. A characteristic cleavage between C-4 and C-5 would yield significant fragment ions.
Fragments of the core structure: Ions corresponding to the fluorophenyl-substituted pyrimidine ring structure.
Table 2: Predicted Key Fragment Ions of this compound in MS/MS
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Loss/Structure |
|---|---|---|
| 482.17 | 464.16 | [M+H - H2O]+ |
| 482.17 | 404.19 | Loss of the methyl sulfonyl group and part of the side chain |
| 482.17 | 300.15 | Ion representing the core pyrimidine structure after side-chain cleavage |
This table outlines the plausible fragmentation pathway for this compound based on the known fragmentation of Rosuvastatin and the structural modification at the C-3 position. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural assignment of this compound, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR
In the ¹H NMR spectrum of this compound, the most significant change compared to Rosuvastatin would be the absence of the proton signal corresponding to the C-3 hydroxylmethine group (-CHOH-). This signal in Rosuvastatin typically appears as a multiplet around 4.19 ppm tubitak.gov.tr. The protons on the adjacent methylene group (C-2) and the C-4 position would experience a different chemical environment due to the anisotropic effect of the C-3 carbonyl group, leading to downfield shifts and changes in their coupling patterns. The remaining signals corresponding to the aromatic protons, the vinyl proton, the isopropyl group, and the N-methyl and S-methyl groups would be largely comparable to those of Rosuvastatin tubitak.gov.tr.
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum provides unequivocal evidence for the presence of the keto group. The signal for the C-3 carbon, which appears around 68 ppm in Rosuvastatin (indicative of a carbon bearing a hydroxyl group), would be absent in the spectrum of this compound google.com. In its place, a new signal would appear significantly downfield in the characteristic region for a ketone carbonyl carbon, typically between 205-215 ppm. The chemical shifts of the adjacent C-2 and C-4 carbons would also be affected. Other signals corresponding to the pyrimidine ring, the fluorophenyl group, and the rest of the side chain would show minor shifts compared to Rosuvastatin google.comresearchgate.net.
Table 3: Comparison of Key Predicted ¹³C NMR Chemical Shifts (δ) for Rosuvastatin and this compound
| Carbon Atom | Rosuvastatin (δ ppm) | This compound (Predicted δ ppm) | Change Description |
|---|---|---|---|
| C-3 | ~68 | ~210 | Drastic downfield shift due to oxidation of alcohol to ketone. |
| C-5 | ~69 | ~69 | Minor change expected. |
| C-2 | ~43 | ~50 | Downfield shift due to adjacent carbonyl. |
This table highlights the predicted key differences in the ¹³C NMR spectra, primarily the significant downfield shift of the C-3 signal, which is a definitive marker for the 3-oxo structure.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and assigning all proton and carbon signals unambiguously. scribd.comprinceton.edu
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks. sdsu.edu For this compound, the COSY spectrum would show the absence of a correlation between a C-3 proton and the protons at C-2 and C-4, confirming the oxidation at this position. It would, however, establish the connectivity between the protons at C-2 and C-4 with their respective neighbors.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. sdsu.eduepfl.ch The HSQC would confirm the absence of a proton attached to the C-3 carbonyl carbon, as no cross-peak would be observed for the signal around 210 ppm in the ¹³C dimension.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments. scribd.comepfl.ch A definitive proof for the 3-oxo structure would be the observation of HMBC cross-peaks from the protons on C-2 and C-4 to the carbonyl carbon at C-3.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Quantification of this compound
Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used, simple, and economical technique for the quantification of compounds that possess a suitable chromophore. unesp.brnih.gov The primary chromophore in the this compound molecule is the substituted pyrimidine ring system.
Rosuvastatin typically exhibits a maximum absorption (λmax) at approximately 240-244 nm in various solvents like methanol, water, or buffer solutions rjptonline.orgijpsjournal.com. Since the C-3 keto group introduced in this compound is not conjugated with the main chromophoric system, it is expected to have a negligible effect on the λmax. Therefore, the λmax for this compound should be very similar to that of Rosuvastatin. This method, once validated for linearity, accuracy, and precision according to ICH guidelines, can be used for routine quantification in bulk and pharmaceutical dosage forms ijprajournal.comijpab.com.
Table 4: UV-Vis Absorption Data
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Rosuvastatin | Distilled Water | 247 |
| Rosuvastatin | Methanol/Buffer | 240 |
This table shows the reported λmax for Rosuvastatin and the predicted, nearly identical λmax for this compound, as the structural modification occurs outside the primary chromophore. ijpsjournal.comijprajournal.com
Infrared (IR) Spectroscopic Analysis of Functional Groups in this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a spectrum is produced by plotting absorbance or transmittance against the frequency of radiation (typically expressed as wavenumber, cm⁻¹).
The chemical structure of this compound, a key metabolite and potential impurity of Rosuvastatin, contains several distinct functional groups that give rise to a characteristic IR spectrum. The primary structural difference from the parent compound, Rosuvastatin, is the oxidation of the secondary alcohol at the C3 position to a ketone group. This transformation leads to significant and identifiable changes in the IR spectrum.
The most telling feature in the IR spectrum of this compound would be the presence of a strong, sharp absorption band corresponding to the ketone carbonyl (C=O) stretch. This peak is typically observed in the region of 1680-1750 cm⁻¹. Conversely, the broad absorption band associated with the O-H stretching vibration of the hydroxyl group in Rosuvastatin, usually found around 3300-3400 cm⁻¹, would be absent in the spectrum of this compound. masterorganicchemistry.comlibretexts.org
Other significant absorptions for this compound would include C-H stretching from alkane portions of the molecule (typically 2850-2960 cm⁻¹) and from the aromatic ring (=C-H stretch from 3000-3100 cm⁻¹). libretexts.orgpressbooks.pub The spectrum would also feature bands for the sulfonyl group (S=O), which are expected to show strong absorptions. The analysis of these characteristic peaks allows for the unequivocal identification and structural confirmation of the this compound compound.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in this compound
| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1680 - 1750 | Strong, Sharp |
| C-H (Alkane) | Stretch | 2850 - 2960 | Medium to Strong |
| =C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C=C (Aromatic) | Stretch | ~1450 - 1600 | Medium to Weak |
| S=O (Sulfonyl) | Stretch | ~1150 and ~1350 | Strong |
| C-N | Stretch | ~1000 - 1350 | Medium |
| C-F | Stretch | ~1000 - 1400 | Strong |
Formation and Degradation Pathways of 3 Oxo Rosuvastatin
Identification of Stress-Induced Degradation of Rosuvastatin (B1679574) Leading to 3-Oxo Rosuvastatin
Forced degradation studies are conducted to identify the potential degradation products of a drug substance and to establish its intrinsic stability profile. These studies expose the drug to stress conditions more severe than those used for accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress ajpaonline.comnih.govnih.gov. Through such studies, this compound has been identified as a significant degradation product under specific stress conditions, particularly oxidative and photolytic stress.
Rosuvastatin is known to be labile under acidic conditions nih.govoup.com. However, studies on its acid-induced degradation pathways indicate that the primary products formed are typically the rosuvastatin lactone and the anti-isomer chemicalpapers.comresearchgate.net. While significant degradation of rosuvastatin occurs in the presence of acid, the formation of this compound is not reported as a principal outcome of direct acid hydrolysis ajpaonline.comchemicalpapers.com. One study investigating degradation in 0.01 M HCl for three hours at 75°C identified other impurities but not this compound (Impurity C) .
The formation of this compound is a prominent result of oxidative stress on the rosuvastatin molecule oup.comresearchgate.net. The secondary alcohol group on the side chain is susceptible to oxidation, yielding the corresponding ketone. Research has demonstrated that exposing rosuvastatin to hydrogen peroxide (H2O2) leads to the generation of this compound. In one study, oxidative degradation in 0.3% v/v H2O2 at 75°C for 2.5 hours resulted in the formation of 13.37% (w/w) of this compound (Impurity C) . Another investigation also confirmed that rosuvastatin degrades under oxidative conditions using 0.5% H2O2 at 80°C oup.com. The 5-oxo acid form, which corresponds to this compound, is recognized as a product of rosuvastatin oxidation researchgate.net.
| Condition | Duration | Temperature | Resulting this compound (% w/w) | Reference |
|---|---|---|---|---|
| 0.3% v/v H₂O₂ | 2.5 hours | 75°C | 13.37% | |
| 0.5% H₂O₂ | 20 hours | 80°C | Degradation Observed | oup.com |
Exposure to light is another critical factor that can induce the degradation of rosuvastatin. Photolytic degradation pathways can be complex, leading to various products sci-hub.senih.gov. Among these, this compound has been identified as a notable photodegradation product. A forced degradation study involving photolysis at 1.2 million lux hours for 48 hours resulted in the formation of 5.24% (w/w) of this compound (Impurity C) . Other studies confirm that photolytic degradation of rosuvastatin is very prominent, though it can be significantly reduced when the drug is protected by a tablet coating oup.com. While other photoproducts like diastereomeric dihydrophenanthrene derivatives are also formed, the generation of the ketone impurity is a confirmed pathway sci-hub.se.
| Condition | Duration | Resulting this compound (% w/w) | Reference |
|---|---|---|---|
| 1.2 million lux hours | 48 hours | 5.24% |
Compared to other stress factors, rosuvastatin is generally considered to be relatively stable under thermal conditions ajpaonline.comnih.gov. Some studies have reported no significant degradation even at temperatures like 100°C for 8 hours ajpaonline.com. However, under certain long-term or high-temperature conditions, the formation of impurities can occur. A long-term stability study on tablets containing rosuvastatin, maintained for a year at 50°C, showed the formation of a small amount of this compound (Impurity C) . In a more aggressive thermal stress study, a drug product heated to 105°C for 10 days led to the formation of an impurity at a level of 4.03%; however, this impurity was not explicitly confirmed to be this compound in the available literature tsijournals.com.
Mechanistic Investigations of this compound Formation from Rosuvastatin and Intermediates
The formation of this compound from the parent rosuvastatin molecule is a direct result of the oxidation of a secondary alcohol. The rosuvastatin structure contains a dihydroxy heptenoic acid side chain with secondary hydroxyl (-OH) groups at the C-3 and C-5 positions nih.gov. The conversion to this compound involves the oxidation of the C-3 hydroxyl group into a ketone (=O) group.
This transformation is a standard organic chemistry reaction. Under oxidative stress, such as exposure to peroxide or radical species generated by light or radiation, the secondary alcohol can be dehydrogenated to form the ketone researchgate.netnih.gov. The mechanism likely involves the abstraction of the hydrogen atom from the hydroxyl group and the hydrogen atom from the adjacent carbon, forming a double bond between the carbon and oxygen.
Furthermore, the 5-keto acid (an alternative name for this compound depending on numbering conventions) is known as a potential process-related impurity that can arise during the synthesis of rosuvastatin derpharmachemica.com. The multi-step synthesis of rosuvastatin involves several stages, including oxidation and reduction steps, where incomplete reactions or side reactions could potentially lead to the formation of this ketone impurity patsnap.comgoogle.com. Controlling the reagents and conditions during these synthetic steps is crucial to minimize its presence in the final active pharmaceutical ingredient.
Influence of Formulation Excipients and Process Parameters on this compound Generation
The generation of impurities in a finished pharmaceutical product is not solely dependent on the intrinsic stability of the drug molecule but can also be influenced by interactions with excipients and the manufacturing process itself clearsynth.cominnovationforever.com. Excipients are pharmacologically inert substances added to a formulation, but they can have chemical reactivity that affects drug stability innovationforever.com.
Studies have been conducted to assess the compatibility of rosuvastatin calcium with common excipients such as lactose, starch, microcrystalline cellulose (B213188) (MCC), talc, and dicalcium phosphate (B84403) innovationforever.comresearchgate.net. These studies, using methods like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC), have generally found these excipients to be compatible with rosuvastatin, indicating no major immediate interactions innovationforever.comresearchgate.net.
However, the potential for low-level degradation over a product's shelf life remains a concern. A long-term stability study of a fixed-dose combination tablet containing rosuvastatin and metformin (B114582) found that a small amount of this compound (Impurity C) was formed when tablets were stored for one year at 50°C and 75% relative humidity . This finding suggests that the formulation environment, including the presence of other active ingredients and excipients, can contribute to the slow generation of this impurity over time under stressful storage conditions. Manufacturing process parameters, such as heat from drying or pressure during tableting, could also potentially contribute, though specific studies linking these parameters directly to an increase in this compound are not extensively detailed in the reviewed literature.
Impurity Profiling and Quantification of this compound in Rosuvastatin Drug Substances and Formulations
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the quality, safety, and efficacy of the final drug product. In the case of Rosuvastatin, a synthetic lipid-lowering agent, several related substances and degradation products can arise during its synthesis and storage. Among these is this compound, a significant impurity identified and monitored in both the active pharmaceutical ingredient (API) and finished dosage forms. This compound is also referred to by several synonyms, including Rosuvastatin EP Impurity C, 5-Oxo Rosuvastatin, Rosuvastatin Ketone, and Rosuvastatin B2. synthinkchemicals.com
Impurity profiling involves the identification and quantification of these undesirable chemicals. The presence of this compound, a process-related impurity and a product of degradation, must be strictly controlled to meet regulatory standards. derpharmachemica.com Regulatory bodies like the European Pharmacopoeia (EP) establish limits for such impurities to ensure the drug's purity. scribd.com For Rosuvastatin Calcium, the EP monograph specifies a maximum limit of 0.6% for Impurity C (this compound). scribd.com
Research Findings from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. scispace.comnih.gov
Research has shown that Rosuvastatin is susceptible to degradation under oxidative and photolytic conditions, leading to the formation of this compound. scispace.com In one study, subjecting Rosuvastatin to oxidative stress with 0.3% v/v hydrogen peroxide at 75°C for 2.5 hours resulted in the formation of 13.37% (w/w) of this compound (Impurity C). When exposed to photolytic conditions of 1.2 million lux hours for 48 hours, 5.24% (w/w) of the same impurity was generated. In contrast, the drug shows relative stability under neutral and basic conditions. scispace.com
These findings are crucial for understanding the degradation pathways of Rosuvastatin and for developing manufacturing processes and packaging that minimize the formation of this compound.
| Stress Condition | Parameters | % (w/w) of this compound Formed | Reference |
|---|---|---|---|
| Oxidative Degradation | 0.3% v/v H₂O₂ at 75°C for 2.5 hours | 13.37% | |
| Photolytic Degradation | 1.2 million lux hours for 48 hours | 5.24% | |
| Acid Hydrolysis | 0.01 M HCl at 75°C for 3 hours | Not specified as a primary product | |
| Thermal Degradation | Heating at 105°C for 10 days | Not observed | tsijournals.com |
Analytical Quantification Methods
Accurate quantification of this compound requires robust and validated analytical methods. Various chromatographic techniques have been developed for the impurity profiling of Rosuvastatin, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) being the most prevalent. researchgate.netunesp.brnih.gov These methods are capable of separating this compound from the parent drug and other related impurities, ensuring accurate measurement. nih.govscielo.br
Stability-indicating methods are specifically designed to quantify the drug substance in the presence of its degradation products, including this compound. scispace.comscielo.br For instance, a reverse-phase UPLC method has been validated according to International Conference on Harmonisation (ICH) guidelines for the determination of Rosuvastatin and its related substances. nih.gov Such methods often use a C18 column and a gradient mobile phase, with UV detection typically set around 240 nm or 242 nm. scribd.comnih.govscielo.br The compatibility of these liquid chromatography methods with mass spectrometry (LC-MS) further aids in the structural elucidation of unknown impurities. nih.govscielo.br
| Technique | Column | Mobile Phase (Example) | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| RP-UPLC | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm) | Gradient mixture of 0.1% trifluoroacetic acid and methanol (B129727) | UV at 240 nm | Separates 3-Oxo impurity from Rosuvastatin and other known/unknown impurities. Validated as per ICH guidelines. | nih.gov |
| RP-UPLC | C-18 column (100 x 2.1 mm, 1.7 μm) | Isocratic elution with methanol and 0.1% trifluoroacetic acid (50:50) | UV at 240 nm | Stability-indicating method capable of separating all process-related and degradation impurities. | scielo.br |
| HPLC | C18 | Gradient of Formate buffer and Acetonitrile (B52724) | UV at 245 nm | Used for impurity profile determination of Rosuvastatin calcium. | google.com |
| LC | Not Specified | Buffer, methanol, and acetonitrile (400:200:400, v/v/v) | PDA Detector | Stability-indicating method resolving degradation products from the main peak under various stress conditions. | scispace.com |
The development and application of these sophisticated analytical techniques are fundamental for quality control in the manufacturing of Rosuvastatin. They ensure that the levels of this compound and other impurities are maintained below the stringent limits set by regulatory authorities, thereby guaranteeing the purity and safety of the medication. synthinkchemicals.com
In Vitro and Computational Metabolic Investigations of 3 Oxo Rosuvastatin
In Vitro Biotransformation of Rosuvastatin (B1679574) to 3-Oxo Rosuvastatin
In vitro studies using human-derived liver preparations are fundamental in characterizing the enzymatic processes involved in drug metabolism. These systems allow for the investigation of specific enzymes and pathways in a controlled environment, providing insights that are crucial for understanding a drug's behavior in the body.
The cytochrome P450 (CYP) system, a superfamily of heme-containing monooxygenases, is a primary driver of oxidative metabolism for a vast array of xenobiotics, including many pharmaceuticals. uniroma1.itresearchgate.net While rosuvastatin is not extensively metabolized, the formation of its metabolites is principally mediated by CYP enzymes. nih.govdrugbank.com
Research indicates that the metabolism of rosuvastatin to its various metabolites, including the major active metabolite N-desmethyl rosuvastatin, is primarily carried out by CYP2C9, and to a lesser extent, by CYP2C19. frontiersin.orgnih.govresearchgate.netpharmgkb.org Although direct evidence specifically detailing the formation of this compound by these isoforms is not extensively documented in the provided results, the oxidative nature of this transformation strongly suggests the involvement of the CYP system. Studies with human hepatic microsomes have been instrumental in identifying the roles of these specific CYP isoforms in rosuvastatin metabolism. researchgate.net The minimal involvement of CYP3A4 in rosuvastatin metabolism is a key characteristic, reducing the likelihood of drug-drug interactions with substances metabolized by this common pathway. nih.govdrugbank.comdroracle.ai
Table 1: Cytochrome P450 Isoforms Involved in Rosuvastatin Metabolism
| CYP Isoform | Role in Rosuvastatin Metabolism | Significance |
| CYP2C9 | Primary enzyme responsible for metabolism. frontiersin.orgnih.govnih.govresearchgate.netpharmgkb.org | Major pathway for the formation of metabolites. |
| CYP2C19 | Minor role in metabolism. frontiersin.orgpharmgkb.orgresearchgate.netahajournals.org | Contributes to a lesser extent to metabolite formation. |
| CYP3A4 | Minimal to no significant involvement. nih.govdrugbank.comdroracle.aimedsafe.govt.nz | Low potential for drug-drug interactions with CYP3A4 substrates/inhibitors. |
To gain a more comprehensive understanding of metabolic pathways, researchers utilize more complete in vitro systems like isolated hepatocytes and liver S9 fractions. These preparations contain a broader range of both Phase I (like CYPs) and Phase II (conjugative) enzymes, as well as necessary cofactors.
Studies using human hepatocytes have confirmed that rosuvastatin is a poor substrate for metabolism, with a significant portion of the drug remaining unchanged. nih.gov In vitro investigations with human hepatocytes have shown that rosuvastatin undergoes very slow metabolism. nih.gov The use of liver S9 fractions, which contain both microsomal and cytosolic enzymes, can provide further insights into the complete metabolic profile of a drug. washington.edu For instance, in vitro studies with rat hepatocytes have demonstrated that rosuvastatin is taken up by a high-affinity active process. researchgate.net While specific data on the direct quantification of this compound in these systems is limited in the search results, the general findings from hepatocyte studies corroborate the limited metabolic clearance of rosuvastatin. nih.govnih.gov Studies in sandwich-cultured human hepatocytes have also been used to investigate the hepatic transport of rosuvastatin. nih.gov
Beyond the well-characterized cytochrome P450 system, other enzyme families can contribute to the biotransformation of drugs. While the primary oxidative metabolism of rosuvastatin is attributed to CYPs, the potential involvement of other enzymes in the formation of this compound or its subsequent metabolism cannot be entirely ruled out without specific investigation. For example, enzymes like aldehyde oxidase are another important class of drug-metabolizing enzymes, though their role in rosuvastatin metabolism is not highlighted in the provided search results. nih.gov The search results do mention that rosuvastatin can be metabolized to rosuvastatin-5S-lactone and rosuvastatin acyl glucuronide, potentially mediated by glucuronosyltransferases (UGTs). pharmgkb.orgnih.gov
Comparative Metabolic Studies of this compound with Parent Rosuvastatin and Other Known Metabolites
A comparative analysis of the metabolic profile of this compound against the parent compound, Rosuvastatin, and its well-established metabolites, N-desmethyl Rosuvastatin and Rosuvastatin-5S-lactone, cannot be constructed. The necessary experimental data from in vitro studies using human liver microsomes, hepatocytes, or recombinant CYP enzymes, as well as computational predictions of metabolic pathways and stability for this compound, are not present in the available scientific literature.
Extensive research confirms that Rosuvastatin is not extensively metabolized, with approximately 10% of a dose being converted to metabolites. pharmgkb.orgfda.govdrugbank.comresearchreview.com.aumdpi.com The major active metabolite is N-desmethyl Rosuvastatin, formed primarily by the cytochrome P450 isoenzyme CYP2C9, which exhibits about one-sixth to one-half of the HMG-CoA reductase inhibitory activity of Rosuvastatin. fda.govnih.gov The other significant metabolite, Rosuvastatin-5S-lactone, is considered clinically inactive. frontiersin.org The parent drug itself accounts for more than 90% of the circulating HMG-CoA reductase inhibitory activity. fda.govnih.govresearchreview.com.au
Without any data on the formation, potential activity, and subsequent metabolic fate of this compound, no meaningful comparative study can be presented.
Pharmacological and Biological Activity Profiling of 3 Oxo Rosuvastatin in Vitro / in Silico
In Vitro HMG-CoA Reductase Inhibitory Activity of 3-Oxo Rosuvastatin (B1679574)
Kinetic Characterization of Enzyme Inhibition
No specific data from kinetic studies characterizing the enzyme inhibition mechanism of 3-Oxo Rosuvastatin (e.g., competitive, non-competitive) are available in the reviewed literature. For the parent compound, Rosuvastatin, detailed kinetic analyses have been performed, revealing it to be a competitive inhibitor of HMG-CoA reductase. nih.govportlandpress.com
In Vitro Investigation of Other Potential Biological Effects (e.g., antioxidant, anti-inflammatory, DNA protective activity)
Direct in vitro investigations into the antioxidant, anti-inflammatory, and DNA protective activities of this compound are not described in the available scientific literature. The pleiotropic effects of the parent drug, Rosuvastatin, including its antioxidant and anti-inflammatory properties, have been the subject of numerous studies. nih.govnih.govnih.govovid.comaging-us.comnih.govacs.orgnih.govnih.gov However, similar dedicated studies on its 3-Oxo metabolite are not found in the search results.
Cellular Assays for Oxidative Stress Modulation
There is no information available from cellular assays specifically designed to evaluate the modulation of oxidative stress by this compound. Research on Rosuvastatin has shown its capacity to protect against oxidative stress and DNA damage in vitro. nih.govnih.gov
Assessment of Anti-inflammatory Pathways in Cell Culture Models
Specific assessments of the effects of this compound on anti-inflammatory pathways in cell culture models have not been reported in the available literature. The parent compound, Rosuvastatin, has been shown to exert anti-inflammatory effects through various pathways. nih.govaging-us.comnih.gov
Computational Prediction of Biological Activity and Receptor Interactions (In Silico Pharmacology)
In silico pharmacological studies, including molecular docking and the prediction of receptor interactions specifically for this compound, are not present in the public research domain based on the conducted searches. Such computational studies have been performed for Rosuvastatin to elucidate its binding mechanisms and interactions with various molecular targets. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for this compound and Related Analogues (In Vitro/In Silico)
The structure-activity relationship (SAR) for the statin class of drugs is well-established, with the dihydroxy heptanoic acid side chain being a critical pharmacophore for HMG-CoA reductase inhibition. The presence of a ketone at the 3-position in this compound represents a significant modification to this key structural feature.
The conversion of the 3-hydroxyl group to a 3-oxo group would alter the stereochemistry and electronic properties of this part of the molecule. The hydroxyl group is known to form important hydrogen bonds with amino acid residues in the active site of HMG-CoA reductase. The replacement of this hydrogen bond donor with a ketone, which is a hydrogen bond acceptor, would likely lead to a significant reduction or complete loss of inhibitory activity.
An in silico SAR study would involve comparing the docking poses and binding energies of Rosuvastatin, this compound, and other analogues within the HMG-CoA reductase active site. This would help to visualize the changes in binding interactions resulting from the structural modification.
An in vitro SAR study would require synthesizing or isolating this compound and other relevant analogues and testing their inhibitory activity against HMG-CoA reductase.
Table 2: Hypothetical Comparative Activity of Rosuvastatin Analogues
| Compound | Modification | Predicted HMG-CoA Reductase Inhibition |
| Rosuvastatin | Parent Compound | High |
| This compound | Oxidation of 3-hydroxyl to ketone | Significantly Reduced / Inactive |
| N-desmethyl Rosuvastatin | N-demethylation | Reduced |
| Rosuvastatin Lactone | Intramolecular esterification | Inactive |
This table is based on general principles of statin SAR and is for illustrative purposes. Specific experimental data for this compound was not found in the search results.
Regulatory and Quality Control Perspectives on 3 Oxo Rosuvastatin
Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurity Control
The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. International Conference on Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances and Q3B(R2) for new drug products, provide a framework for the reporting, identification, and qualification of impurities. sigmaaldrich.comeuropa.eu 3-Oxo Rosuvastatin (B1679574) is considered a process-related impurity and a potential degradation product of Rosuvastatin. semanticscholar.org Therefore, its presence in Rosuvastatin drug substance and drug product must be controlled within the limits established by these guidelines.
The ICH guidelines set thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. europa.euresearchgate.net For impurities found above the identification threshold, structural characterization is required. tsijournals.com This necessitates the availability of a reference standard for 3-Oxo Rosuvastatin to confirm its identity and to accurately quantify its levels in the drug substance and product. tsijournals.com The guidelines emphasize that any degradation product observed during manufacturing or stability studies should be summarized and evaluated. europa.eu Stress testing of the drug substance under various conditions such as light, heat, humidity, acid/base hydrolysis, and oxidation is crucial to identify potential degradation products like this compound. europa.eu
The following table summarizes the ICH Q3B(R2) thresholds for reporting, identification, and qualification of degradation products in new drug products.
Table 1: ICH Q3B(R2) Thresholds for Degradation Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg per day intake (whichever is lower) | 0.5% or 1.0 mg per day intake (whichever is lower) |
This table is based on the information from the ICH Q3B(R2) guideline. europa.eu
Strategic Use of this compound as a Quality Control Reference Standard in Pharmaceutical Manufacturing
Reference standards are fundamental to pharmaceutical quality control, serving as the basis for evaluating the quality, purity, and potency of drug substances and products. gmpsop.comsimsonpharma.comveeprho.com this compound, as a known impurity of Rosuvastatin, is strategically used as a reference standard in pharmaceutical manufacturing. synthinkchemicals.comsynzeal.com The availability of a highly characterized this compound reference standard is essential for several critical quality control applications. veeprho.comsynzeal.com
The primary uses of a this compound reference standard include:
Identification: Confirming the presence of this compound in test samples by comparing its chromatographic retention time and other analytical characteristics with that of the reference standard.
Quantification: Accurately determining the amount of this compound present in the drug substance and drug product. gmpsop.com This is crucial for ensuring that the impurity levels remain below the established ICH thresholds.
Method Validation: Validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, specific, and robust for the detection and quantification of this compound. ijpsjournal.comscielo.br
Reference standards can be classified as primary or secondary. gmpsop.comlgcstandards.com A primary reference standard is a highly purified compound that is well-characterized. veeprho.comlgcstandards.com Secondary reference standards, also known as working standards, are qualified against the primary standard and are used for routine analysis. gmpsop.comwho.int For an impurity like this compound, a well-characterized reference standard is crucial for reliable and reproducible analytical results, thereby ensuring product quality and regulatory compliance. simsonpharma.comveeprho.com
Implementation of Analytical Quality by Design (AQbD) Principles for this compound Analysis
Analytical Quality by Design (AQbD) is a systematic, science and risk-based approach to developing analytical methods. veeprho.comcrimsonpublishers.com It aims to build quality into the analytical method from the outset, ensuring that it is robust and consistently meets its intended purpose throughout its lifecycle. crimsonpublishers.compharm-int.com The implementation of AQbD principles is increasingly encouraged by regulatory agencies for the development of analytical procedures. veeprho.compharm-int.com
For the analysis of this compound, an AQbD approach involves several key steps:
Defining the Analytical Target Profile (ATP): This predefines the objectives and performance requirements of the analytical method for this compound, such as the desired accuracy, precision, and detection limit. crimsonpublishers.comwaters.com
Identifying Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical result that should be within a certain range to ensure the desired quality. crimsonpublishers.com For this compound analysis, CQAs could include peak resolution and tailing factor. CMPs are the method variables that can impact the CQAs, such as mobile phase composition, pH, and column temperature in an HPLC method. crimsonpublishers.comwaters.com
Risk Assessment: This involves identifying and evaluating the potential risks of method parameters affecting the analytical method's performance. crimsonpublishers.compharm-int.com
Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of multiple method parameters on the method's performance, allowing for the optimization of the analytical method and the definition of a Method Operable Design Region (MODR). semanticscholar.orgcrimsonpublishers.com
Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently performs as intended. iipseries.org The method's performance is monitored over its lifecycle, allowing for continuous improvement. pharm-int.com
By applying AQbD, a robust and reliable analytical method for this compound can be developed, minimizing the risk of out-of-specification (OOS) results and ensuring consistent data quality. veeprho.comcrimsonpublishers.com
Table 2: Example of AQbD Elements for this compound HPLC Analysis
| AQbD Element | Example for this compound Analysis |
|---|---|
| Analytical Target Profile (ATP) | To accurately quantify this compound impurity in Rosuvastatin drug substance with a limit of quantification of ≤ 0.05%. americanpharmaceuticalreview.com |
| Critical Quality Attributes (CQAs) | Resolution between Rosuvastatin and this compound peaks > 2.0; Tailing factor for this compound peak between 0.8 and 1.5. americanpharmaceuticalreview.com |
| Critical Method Parameters (CMPs) | Mobile phase pH, organic solvent ratio, column temperature, flow rate. semanticscholar.orgjapsonline.com |
| Design of Experiments (DoE) | A fractional factorial or central composite design to study the effects of CMPs on CQAs. semanticscholar.org |
| Method Operable Design Region (MODR) | The defined range of CMPs within which the method is known to perform reliably. crimsonpublishers.com |
Development of Robust and Transferable Analytical Methods for Global Pharmaceutical Compliance
The development of analytical methods for impurities like this compound must result in procedures that are not only robust but also easily transferable between different laboratories and manufacturing sites worldwide. labmanager.com This is essential for maintaining consistent quality control and ensuring global pharmaceutical compliance.
A robust analytical method is one that is insensitive to small, deliberate variations in method parameters, ensuring its reliability during routine use. crimsonpublishers.com Method robustness is a key parameter evaluated during method validation as per ICH guidelines. ijpsjournal.com The application of AQbD principles during method development significantly contributes to achieving a robust method. veeprho.comcrimsonpublishers.com
Method transferability is the demonstrated ability of a method to perform as intended in a receiving laboratory. The success of method transfer relies on a well-developed and documented analytical procedure. Key considerations for developing transferable methods for this compound analysis include:
Clear and Detailed Method Documentation: The analytical procedure should be written with sufficient detail to avoid any ambiguity during its execution in a different laboratory.
Use of Common and Readily Available Materials: Whenever possible, the method should utilize columns, reagents, and instruments that are widely available.
System Suitability Tests: Well-defined system suitability criteria are essential to ensure that the analytical system is performing correctly before the analysis of any samples. americanpharmaceuticalreview.com These criteria typically include parameters like resolution, tailing factor, and precision.
Comprehensive Method Validation: A thorough validation package that includes data on specificity, linearity, accuracy, precision, robustness, and limits of detection and quantification provides confidence in the method's performance. ijpsjournal.comscielo.br
By focusing on these aspects, pharmaceutical manufacturers can develop analytical methods for this compound that are reliable, reproducible, and can be successfully implemented across their global network, ensuring consistent product quality and compliance with international regulatory standards.
Q & A
Q. What analytical methods are recommended for quantifying 3-Oxo Rosuvastatin in pharmaceutical formulations?
To quantify this compound, researchers should employ validated chromatographic techniques such as:
- HPLC-UV : Optimize mobile phases (e.g., acetonitrile:phosphate buffer) and detection wavelengths (e.g., 242 nm) for baseline separation from impurities .
- LC-MS/MS : Use ion-pair liquid-liquid extraction to enhance sensitivity in biological matrices like serum .
- UPLC with QbD principles : Apply fractional factorial design to optimize pH, mobile phase composition (e.g., ACN/THF ratio), and column temperature for impurity profiling . Cross-validation with paired t-tests (e.g., comparing UV-vis and HPLC results) ensures method accuracy .
Q. How can researchers design experiments to optimize the bioavailability of this compound using formulation strategies?
Key approaches include:
- Self-nanomicellar dispersions (SNEDDS) : Use microcrystalline cellulose and croscarmellose sodium as excipients. Employ central composite design to optimize tablet hardness (<10 N), disintegration time (<5 min), and drug release (>90% at 40 min) .
- Nano-emulsions : Characterize droplet size (e.g., 50–150 nm via TEM) and solubility in lipid-based surfactants (e.g., Labrasol, Capryol 90) .
- Physicochemical profiling : Measure logP and permeability (e.g., Caco-2 assays) to guide excipient selection .
Q. What are the key pharmacokinetic parameters to assess this compound absorption under varying dietary conditions?
Construct a PBPK model (e.g., using GastroPlus™) to simulate postprandial absorption. Critical parameters include:
- LogD : Adjust for pH-dependent solubility (e.g., reduced absorption at intestinal pH >6.5) .
- Permeability : Model intestinal uptake via passive diffusion or active transporters (e.g., OATP1B1) .
- Dietary factors : High-fat meals reduce Cmax by 20–30%, while protein-rich diets enhance bioavailability .
Advanced Research Questions
Q. How can fractional factorial design resolve methodological challenges in chromatographic separation of this compound from degradation products?
Implement Quality by Design (QbD) :
- Factors : Test pH (2.5–4.5), ACN concentration (30–50%), and column temperature (25–40°C) .
- Responses : Prioritize resolution (>2.0 between adjacent peaks) and retention time (<10 min) .
- Software : Use MODDE® or Design-Expert® to predict optimal conditions (e.g., pH 3.5, 45% ACN) and validate robustness via intermediate precision testing (RSD <2%) .
Q. What experimental approaches reconcile contradictions in clinical trial outcomes for this compound across patient populations?
Contrast findings from:
- JUPITER trial : 44% reduction in cardiovascular events in non-hyperlipidemic patients with elevated CRP (LDL: <130 mg/dL; HR: 0.56, 95% CI: 0.46–0.69) .
- AURORA trial : No benefit in hemodialysis patients (HR: 0.96, 95% CI: 0.84–1.11) despite LDL reduction (43%) . Mechanistic hypotheses :
- Stratify by baseline inflammation (CRP >5 mg/L vs. <2 mg/L) .
- Investigate uremic toxin interference in hemodialysis patients via in vitro transporter inhibition assays (e.g., OATP1B1) .
Q. How do PBPK models predict food effects on this compound absorption, and which parameters are most sensitive?
Model validation :
- Fold error : Ensure predicted vs. observed AUC ratios <2.0 .
- Sensitivity analysis : Identify critical parameters:
- High-calorie diets : Reduce absorption by altering gastric emptying (t1/2 ↑ 50%) .
- Water-soluble fiber : Decrease permeability via mucoadhesion (↓20% Fa) .
Recommendations : Advise patients to avoid fatty meals and prioritize protein intake (>30% daily calories) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
